molecular formula C12H18ClN3O B1480004 4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine CAS No. 2097999-41-0

4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine

Cat. No.: B1480004
CAS No.: 2097999-41-0
M. Wt: 255.74 g/mol
InChI Key: GGMPXGCARSOKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, a methoxymethyl group at the 3-position, and a methyl group at the 2-position

Preparation Methods

The synthesis of 4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution of a chloro group on a pyrimidine ring with a pyrrolidine derivative. The reaction conditions often involve the use of solvents like ethanol and bases such as sodium carbonate, with the reaction being carried out at elevated temperatures .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. The chloro group and the pyrimidine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine include other pyrimidine derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-6-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-8-5-16(6-10(8)7-17-3)12-4-11(13)14-9(2)15-12/h4,8,10H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMPXGCARSOKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1COC)C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine
Reactant of Route 3
4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine
Reactant of Route 4
4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.